Sucrose octaacetate
Overview
Description
Sucrose octaacetate is a chemical compound with the formula C28H38O19. It is an eight-fold ester of sucrose and acetic acid, where the eight hydroxyl groups of sucrose are replaced by acetate groups. This compound is a crystalline solid, colorless, odorless, but intensely bitter . It is used in various applications, including as an inert ingredient in pesticides and herbicides, and as a bitter additive .
Mechanism of Action
Target of Action
Sucrose octaacetate (SOA) is an acetylated derivative of sucrose . It is primarily used as a bitter tasting surrogate and has been recommended for use in studying gustatory sensitivity . It is also used as an inert ingredient in pesticides and herbicides .
Mode of Action
The molecule of SOA can be described as that of sucrose with its eight hydroxyl groups replaced by acetate groups . This modification imparts an intensely bitter taste to the compound . SOA can undergo partial deacetylation by lipases or proteases to form analogs, which are useful intermediates for synthesizing artificial sweeteners .
Biochemical Pathways
It is known that soa can be used as an in situ seed and a soft template to synthesize polyaniline (pani) nanofibers .
Pharmacokinetics
It is known that soa is only slightly soluble in water but is soluble in many common organic solvents such as toluene and ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of SOA’s action is its bitter taste, which makes it useful as a surrogate for bitter tasting active pharmaceutical ingredients . It is also used in many pesticides, insecticides, and other toxic products as a deterrent to accidental poisoning .
Action Environment
The action of SOA can be influenced by environmental factors such as pH and temperature. For instance, the estimated shelf lives of SOA at 25°C and pHs 4.00, 5.20, and 6.00 were 25.3, 114, and 27.4 days, respectively . At 4°C, SOA’s estimated shelf lives were 0.478, 5.26, and 1.47 years at pHs 4.00, 5.20, and 6.00, respectively . Therefore, the action, efficacy, and stability of SOA can be significantly influenced by the environmental conditions.
Biochemical Analysis
Biochemical Properties
Sucrose octaacetate has been recommended for use as a surrogate for bitter tasting active pharmaceutical ingredients . It can undergo partial deacetylation by lipases or proteases to form analogs, which are useful intermediates for synthesizing artificial sweeteners .
Cellular Effects
It is known to be used as a bitter tasting control for blinded clinical trials .
Molecular Mechanism
It is known to interact with taste receptors, contributing to its bitter taste .
Temporal Effects in Laboratory Settings
This compound has been studied for its chemical kinetics and stability. The estimated shelf lives at 25°C and pHs 4.00, 5.20, and 6.00 were 25.3, 114, and 27.4 days, respectively .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is commonly used to study gustatory sensitivity in mice .
Metabolic Pathways
It can undergo partial deacetylation by lipases or proteases .
Preparation Methods
The preparation of sucrose octaacetate was first described in 1865 by P. Schutzenberger . The compound can be synthesized by the exothermic reaction of sucrose with acetic anhydride at about 145°C, with sodium acetate as a catalyst . The product can be purified by dissolution in ethanol and recrystallization . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency required for commercial applications .
Chemical Reactions Analysis
Sucrose octaacetate undergoes various chemical reactions, including hydrolysis and deacetylation. It can be partially deacetylated by lipases or proteases to form analogs, which are useful intermediates for synthesizing artificial sweeteners . The compound is stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases . Common reagents used in these reactions include acetic anhydride and sodium acetate . The major products formed from these reactions are partially deacetylated sucrose derivatives .
Scientific Research Applications
Sucrose octaacetate has a wide range of scientific research applications. It is commonly used as a bitter-tasting surrogate in studies of gustatory sensitivity . In the pharmaceutical industry, it is used as a surrogate for bitter-tasting active pharmaceutical ingredients . It is also employed as a model bitter-tasting material to understand the effect of sweeteners on bitter taste in young and elderly subjects . Additionally, this compound is used in the synthesis of polyaniline nanofibers, which have applications in various fields, including electronics and materials science .
Comparison with Similar Compounds
Sucrose octaacetate is unique due to its intensely bitter taste and its use as a bitter-tasting surrogate. Similar compounds include other acetylated sugars, such as glucose pentaacetate and fructose tetraacetate . These compounds also have applications in taste studies and as intermediates in the synthesis of artificial sweeteners. this compound is distinguished by its higher degree of acetylation and its specific use in various industrial and research applications .
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-12(29)37-9-20-22(40-15(4)32)24(42-17(6)34)25(43-18(7)35)27(45-20)47-28(11-39-14(3)31)26(44-19(8)36)23(41-16(5)33)21(46-28)10-38-13(2)30/h20-27H,9-11H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJKGAXBCRWEOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859241 | |
Record name | 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sucrose octaacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
260.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Sucrose octaacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.91 mg/mL | |
Record name | Sucrose octaacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
126-14-7 | |
Record name | SUCROSE OCTAACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sucrose octaacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84 °C | |
Record name | Sucrose octaacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029893 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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